REACTION_CXSMILES
|
[CH:1]1([C:14]([OH:16])=[O:15])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]([C:8]([OH:10])=[O:9])[CH:2]1[C:11]([OH:13])=[O:12].C1(C(O)=O)CC(C(O)=O)C(C(O)=O)C1C(O)=O>>[CH2:1]([C:14]([OH:16])=[O:15])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]([C:8]([OH:10])=[O:9])[CH2:2][C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |